molecular formula C8H7N3O2 B12961228 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1304788-07-5

2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B12961228
CAS No.: 1304788-07-5
M. Wt: 177.16 g/mol
InChI Key: BSPXKHBHVDQRNL-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and significant pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . Other methods involve the use of catalysts and different reaction conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and cost-effectiveness. The use of palladium on carbon, Raney nickel, or other catalysts in hydrogenation reactions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[4,5-c]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Uniqueness

2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities and pharmacological properties. Compared to other imidazopyridine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 179.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 53629220

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which is crucial for its biological effects. The compound has been shown to inhibit specific enzymes and disrupt cellular signaling pathways, contributing to its anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Cell Line IC50 (µM) Activity
LN-229 (glioblastoma)10.4Moderate antiproliferative
HCT-116 (colon cancer)8.2Significant antiproliferative
NCI-H460 (lung cancer)15.6Moderate activity

In vitro studies indicate that this compound exhibits selective cytotoxicity towards several cancer types, with varying degrees of effectiveness depending on the specific cell line tested .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research has shown that it exhibits moderate activity against certain bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µM) Activity
E. coli32Moderate
S. aureus64Weak

While it shows promise as an antimicrobial agent, further studies are needed to enhance its efficacy and understand the mechanisms behind its antibacterial properties .

Case Studies

  • Study on Antiproliferative Effects
    A study published in Molecules evaluated the antiproliferative effects of various imidazo derivatives, including this compound. The findings indicated that the compound significantly inhibited cell proliferation in multiple cancer cell lines, particularly glioblastoma and colorectal carcinoma cells .
  • Antimicrobial Evaluation
    Another research effort focused on assessing the antimicrobial activity of this compound against common pathogens. The results demonstrated that while it was effective against E. coli, it had limited effects on other bacterial strains, suggesting a need for structural modifications to enhance its spectrum of activity .

Properties

CAS No.

1304788-07-5

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-9-5-2-3-6(8(12)13)11-7(5)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

BSPXKHBHVDQRNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)C(=O)O

Origin of Product

United States

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